molecular formula C5H5BrN4O4 B2672717 methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate CAS No. 70965-30-9

methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B2672717
CAS No.: 70965-30-9
M. Wt: 265.023
InChI Key: HDJSFPHJDGOMEV-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and a nitro group attached to the triazole ring, making it a versatile intermediate in organic synthesis and various chemical reactions.

Future Directions

The future directions in the research of “methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate” and similar compounds could involve the development of more effective and potent derivatives. These compounds could potentially be used in the treatment of various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

    Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products Formed

    Substitution: Various substituted triazole derivatives.

    Reduction: Amino-triazole derivatives.

    Oxidation: Oxidized triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4O4/c1-14-3(11)2-9-4(6)7-5(8-9)10(12)13/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJSFPHJDGOMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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